Cyclohexyldimethylammonium acetate
Description
Cyclohexyldimethylammonium acetate (CycHDMAA) is a quaternary ammonium salt widely used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) for nucleic acid analysis. Its chemical structure comprises a cyclohexyl group, two methyl groups attached to a nitrogen atom, and an acetate counterion (C₈H₁₈N⁺·CH₃COO⁻) .
Properties
CAS No. |
27147-10-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
cyclohexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C8H17N.C2H4O2/c1-9(2)8-6-4-3-5-7-8;1-2(3)4/h8H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
LDQFAGZKMFMHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C[NH+](C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldimethylammonium acetate can be synthesized through the reaction of cyclohexyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyldimethylammonium acetate primarily undergoes substitution reactions. It can also participate in ion-pairing reactions, which are crucial for its role in chromatography.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the acetate group.
Ion-Pairing Reactions: In liquid chromatography, this compound forms ion pairs with analytes, enhancing their separation and detection.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. In ion-pairing reactions, the primary product is the ion-pair complex formed between this compound and the analyte.
Scientific Research Applications
Cyclohexyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as an ion-pairing reagent in liquid chromatography to improve the separation of complex mixtures.
Biology: The compound aids in the analysis of nucleic acids and proteins by enhancing their detection in mass spectrometry.
Medicine: It is used in the development of analytical methods for the quantification of therapeutic oligonucleotides.
Industry: this compound is employed in quality control processes for pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism by which cyclohexyldimethylammonium acetate exerts its effects is through ion-pairing. In liquid chromatography, it forms ion pairs with analytes, which enhances their retention and separation on the chromatographic column. This mechanism is particularly useful for the analysis of nucleic acids and other charged biomolecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ion-Pairing Reagents
Key Findings:
Sensitivity : TEA/HFIP outperforms CycHDMAA in quantitative LC-MS, achieving lower detection limits due to superior ionization efficiency .
Qualitative vs. Quantitative : CycHDMAA is preferred for qualitative analyses (e.g., structural characterization), while TEA/HFIP dominates quantitative workflows .
Hydrophobicity-Based Selection : Alternatives like TPA, DMBA, and diisopropylethylamine (DIEA) are optimal for samples with varying hydrophobicity, reducing reliance on HFIP .
Practical Validation : CycHDMAA was successfully used in a validated method for phosphorothioate oligonucleotide quantification in rat plasma, demonstrating robustness in complex matrices .
Research Findings and Contradictions
Studies Supporting CycHDMAA
- Erb and Oberacher (2013) demonstrated CycHDMAA’s utility in qualitative LC-MS, noting its compatibility with electrospray ionization (ESI) and reduced adduct formation compared to TEA .
- A 2012 study validated CycHDMAA-based LC-MS for oligonucleotide quantification in plasma, achieving a lower limit of quantitation (LLOQ) of 0.1 µg/mL using solid-phase extraction .
Studies Favoring Alternatives
Contradictions and Contextual Factors
- While CycHDMAA is generally deemed less sensitive than TEA/HFIP, its successful use in quantitative plasma assays suggests context-dependent performance .
- HFIP reduction in alternative systems (e.g., TPA, DMBA) improves MS compatibility but requires extensive method redevelopment .
Structural and Functional Analogs
Table 2: Structural Analogs of CycHDMAA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
